molecular formula C20H17ClN2O6S B2705172 Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899958-90-8

Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2705172
CAS RN: 899958-90-8
M. Wt: 448.87
InChI Key: BFJIJQJQNSXOOC-UHFFFAOYSA-N
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Description

The compound “Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate” is a complex organic molecule. It contains several functional groups including an ester group (from the “ethyl … carboxylate” part of the name), a chlorophenyl group (a benzene ring with a chlorine atom attached), and a pyridazine ring (a six-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR and IR spectroscopy . These techniques provide information about the types of atoms in the molecule and how they’re connected. Unfortunately, without specific data or resources, I can’t provide a detailed molecular structure analysis for this compound.


Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. For example, the ester group in this compound could undergo hydrolysis to produce an alcohol and a carboxylic acid . The chlorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability are determined by the compound’s structure and functional groups. For example, the presence of polar functional groups like the ester group could influence the compound’s solubility in polar solvents .

Scientific Research Applications

Efficient Synthesis Techniques

A study by Machado et al. (2011) demonstrated an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, highlighting a methodology that could potentially be applied to the synthesis of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate for improved yields and reaction times (Machado et al., 2011).

Crystal Structure Analysis

Achutha et al. (2017) synthesized a compound through a reaction involving ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which was then characterized using single crystal X-ray diffraction, suggesting that similar analytical techniques could be used to explore the crystal structure of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate and its derivatives for material science applications (Achutha et al., 2017).

Antimicrobial Activity

Research by Desai et al. (2007) on the synthesis of new quinazolines with potential antimicrobial activity presents a framework that could be applied to the development of antimicrobial agents using Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate as a precursor (Desai et al., 2007).

Potential in Pharmacological Screening

Zabska et al. (1998) explored the synthesis of pyrazolo[3,4-c]pyridazine derivatives and their effects on the central nervous system. This indicates the potential of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate in the synthesis of compounds with central nervous system activity, suggesting its utility in pharmacological research (Zabska et al., 1998).

Anticancer and Antitubercular Activity

The study by Popat et al. (2003) on the synthesis of compounds for evaluation of their anticancer, antitubercular, and antimicrobial activity presents a methodology that could be relevant for compounds derived from Ethyl 1-(2-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate, highlighting its potential in the development of new therapeutic agents (Popat et al., 2003).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed when working with any chemical compound to minimize risk .

Future Directions

The future research directions for this compound would depend on its potential applications. These could be in various fields such as medicinal chemistry, materials science, or chemical synthesis, depending on its properties and reactivity .

properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)14-10-8-13(2)9-11-14)12-18(24)23(22-19)16-7-5-4-6-15(16)21/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJIJQJQNSXOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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